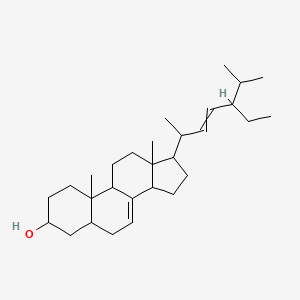
4-Pregnene-3alpha-ol-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnene-3alpha-ol-20-one can be achieved through the reduction of progesterone. One common method involves the use of sodium borohydride in the presence of cerium(III) chloride (Luche reduction) to selectively reduce the carbonyl group at position 3 . Another method includes the reduction of the carbonyl groups in positions 3 and subsequent inversion of the configuration of the resulting alcohols by the Mitsunobu reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pregnene-3alpha-ol-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-oxo-Δ4 steroids.
Reduction: Reduction reactions can convert it into different hydroxylated derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and cerium(III) chloride are commonly used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: 3-oxo-Δ4 steroids.
Reduction: Hydroxylated derivatives such as 3α-hydroxy-5α-pregnanolone.
Substitution: Various substituted steroids.
Applications De Recherche Scientifique
4-Pregnene-3alpha-ol-20-one has numerous applications in scientific research:
Mécanisme D'action
4-Pregnene-3alpha-ol-20-one exerts its effects by binding to progesterone receptors, which are part of the nuclear receptor family. Upon binding, it modulates the expression of target genes involved in reproductive functions and cell proliferation. The compound also interacts with membrane progesterone receptors, influencing various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Progesterone: The parent compound from which 4-Pregnene-3alpha-ol-20-one is derived.
20α-Hydroxyprogesterone: Another hydroxylated derivative of progesterone.
Allopregnanolone: A metabolite of progesterone with similar biological functions.
Uniqueness
This compound is unique due to its specific hydroxylation at position 20, which imparts distinct biological activities compared to other similar compounds. Its role in regulating reproductive functions and potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
25680-68-6 |
|---|---|
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,15-19,23H,4-11H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1 |
Clé InChI |
QWVWXRKHAXWWSV-QYYVTAPASA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |
Synonymes |
3 alpha-hydroxy-4-pregnen-20-one 3-dihydroprogesterone 3-hydroxypregn-4-en-20-one 3-hydroxypregn-4-en-20-one, (3beta)-isomer 3alpha-dihydroprogesterone 3alphaHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


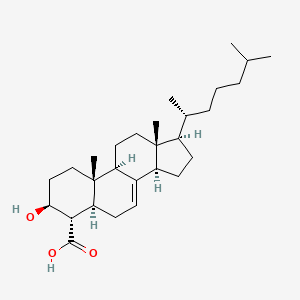



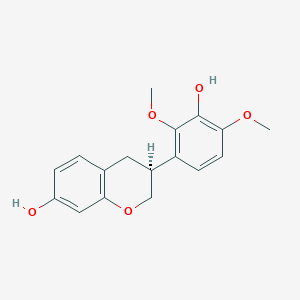

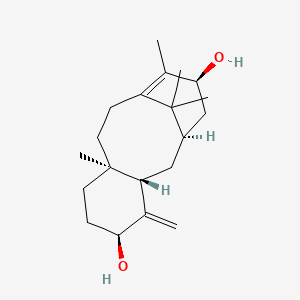
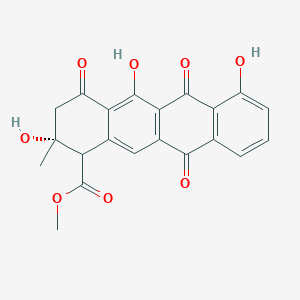
![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)

